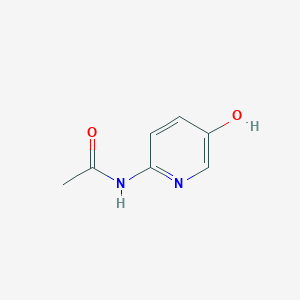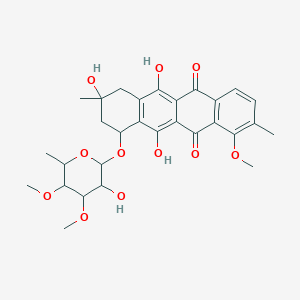
Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester
Overview
Description
Methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a butyl ester, which is further substituted with a tert-butoxycarbonylamino group
Mechanism of Action
Target of Action
Similar compounds such as methyl methanesulfonate are known to interact with dna .
Mode of Action
It is known that sulfonate esters, like the one , can form under specific conditions, requiring both sulfonic acid and alcohol to be present in high concentrations with little or no water present . The formation rates of sulfonate esters are dependent upon concentrations of sulfonate anion and protonated alcohol present in solution .
Biochemical Pathways
It is known that sulfonate esters can react with dna and cause mutagenic events , which may affect various biochemical pathways.
Result of Action
Similar compounds such as methyl methanesulfonate are known to methylate dna predominantly on n7-deoxyguanosine and n3-deoxyadenosine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the formation and stability of sulfonate esters . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester typically involves the esterification of methanesulfonic acid with an appropriate alcohol under acidic conditions. The reaction can be catalyzed by a strong Brønsted acid such as sulfuric acid or methanesulfonic acid itself. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid esters generally follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of methanesulfonic acid as a catalyst is preferred due to its non-oxidizing nature and high chemical stability .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into methanesulfonic acid and the corresponding alcohol.
Substitution: Reaction with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Esterification: Typically involves alcohols and strong acids like sulfuric acid or methanesulfonic acid.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Substitution: Involves nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Esterification: Formation of esters and water.
Hydrolysis: Formation of methanesulfonic acid and the corresponding alcohol.
Substitution: Formation of substituted products depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Methanesulfonic acid methyl ester: Contains a methyl group instead of a butyl group.
Methanesulfonic acid isopropyl ester: Features an isopropyl group instead of a butyl group.
Uniqueness
Methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester is unique due to the presence of the tert-butoxycarbonylamino group, which provides additional steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZHEULQLNAULU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457700 | |
| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474645-98-2 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-[[(methylsulfonyl)oxy]methyl]propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















